molecular formula C7H13ClFN B2579644 5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2243508-52-1

5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride

Cat. No.: B2579644
CAS No.: 2243508-52-1
M. Wt: 165.64
InChI Key: QADDUOUGPMWZLF-UHFFFAOYSA-N
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Description

5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride is a chemical compound with the molecular formula C7H12FN·HCl. It is a bicyclic amine derivative that contains a fluorine atom at the 5-position of the bicyclo[2.2.1]heptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.

    Fluorination: Introduction of the fluorine atom at the 5-position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group is introduced at the 2-position through nucleophilic substitution reactions using reagents like ammonia or primary amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or fluorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary amines, Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

Scientific Research Applications

5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is utilized in the development of novel materials with unique properties, such as fluorinated polymers and advanced composites.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid
  • 5-Fluorobicyclo[2.2.1]heptane-2-ol
  • 5-Fluorobicyclo[2.2.1]heptane-2-thiol

Uniqueness

5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride is unique due to its amine functionality, which allows for diverse chemical modifications and applications. The presence of the fluorine atom at the 5-position enhances its stability and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

5-fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-6-2-5-1-4(6)3-7(5)9;/h4-7H,1-3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADDUOUGPMWZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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